7-Bromo-2-chloro-3-methyl-1,5-naphthyridine
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Overview
Description
7-Bromo-2-chloro-3-methyl-1,5-naphthyridine is a heterocyclic compound belonging to the naphthyridine family. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry . This compound, with its unique substitution pattern, offers interesting properties for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-chloro-3-methyl-1,5-naphthyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the thermal condensation of primary aromatic amines with β-ketoesters, followed by cyclization and decarboxylation . The reaction conditions often involve prolonged refluxing in concentrated hydrobromic acid .
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-chloro-3-methyl-1,5-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: Commonly with nucleophiles replacing the bromine or chlorine atoms.
Oxidation and Reduction: Modifying the oxidation state of the compound.
Cross-Coupling Reactions: Such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, reagents like sodium methoxide or potassium tert-butoxide are used.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Catalysts: Palladium catalysts are often used in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthyridines, while cross-coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
7-Bromo-2-chloro-3-methyl-1,5-naphthyridine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: Used in the synthesis of organic semiconductors and light-emitting diodes.
Coordination Chemistry: Acts as a ligand in the formation of metal complexes, which are studied for their catalytic and electronic properties.
Mechanism of Action
The mechanism of action of 7-Bromo-2-chloro-3-methyl-1,5-naphthyridine involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or interact with DNA, leading to its biological effects. The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: The parent compound with a similar core structure.
7-Chloro-2-bromo-3-methyl-1,5-naphthyridine: A closely related compound with reversed halogen substitutions.
2,7-Dichloro-3-methyl-1,5-naphthyridine: Another derivative with different halogen substitutions.
Uniqueness
7-Bromo-2-chloro-3-methyl-1,5-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
7-bromo-2-chloro-3-methyl-1,5-naphthyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2/c1-5-2-7-8(13-9(5)11)3-6(10)4-12-7/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXFJVVQIHRMJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(C=N2)Br)N=C1Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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